molecular formula C9H9NO3 B13926676 Methyl 6-formyl-3-pyridineacetate

Methyl 6-formyl-3-pyridineacetate

Cat. No.: B13926676
M. Wt: 179.17 g/mol
InChI Key: YUJUOQRTOXFIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-formyl-3-pyridineacetate is a high-purity chemical intermediate designed for advanced research and development. Its multifunctional molecular structure, featuring both a formyl group and a methyl ester on the pyridine ring, makes it a versatile and valuable scaffold for constructing complex molecules. Such substituted pyridines are recognized as important motifs in numerous bioactive compounds and are frequently employed in the synthesis of modern pharmaceuticals and agrochemicals . Primary Research Applications: Pharmaceutical Research: Serves as a key precursor in the synthesis of potential drug candidates. The reactive formyl group allows for further structural diversification through condensation or nucleophilic addition reactions, enabling the creation of compound libraries for biological screening. Agrochemical Development: Used in the design and synthesis of novel, patentable pyridine-based agrochemicals. The pyridine scaffold is known to contribute to properties that can help overcome pest resistance and reduce application dosages . Material Science: Acts as a building block for creating functionalized polymers or organic electronic materials. Handling and Storage: Store in a cool, dry place under an inert atmosphere. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 2-(6-formylpyridin-3-yl)acetate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)4-7-2-3-8(6-11)10-5-7/h2-3,5-6H,4H2,1H3

InChI Key

YUJUOQRTOXFIQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Direct Formylation of Methyl 3-Pyridineacetate

One common approach is the selective introduction of the formyl group at the 6-position of methyl 3-pyridineacetate. This can be achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the formylating agent in situ.

Typical Reaction Conditions:

Parameter Description
Starting Material Methyl 3-pyridineacetate
Formylation Reagent POCl3/DMF (Vilsmeier-Haack reagent)
Temperature 0 °C to reflux (variable depending on scale)
Solvent DMF or dichloromethane
Reaction Time 1 to 6 hours
Work-up Quenching with ice-water, neutralization

This method allows for regioselective formylation at the 6-position due to the directing effects of the ester group at the 3-position on the pyridine ring.

Esterification of 6-Formyl-3-Pyridineacetic Acid

Alternatively, this compound can be synthesized by esterification of the corresponding acid, 6-formyl-3-pyridineacetic acid. The acid can be prepared by oxidation or functional group transformation of suitable pyridine precursors.

Typical Esterification Conditions:

Parameter Description
Starting Material 6-Formyl-3-pyridineacetic acid
Esterification Agent Methanol with acid catalyst (e.g., sulfuric acid or HCl gas)
Temperature Reflux (60-70 °C)
Reaction Time 4-12 hours
Work-up Neutralization and extraction

This method is advantageous when the acid precursor is readily available or easier to synthesize.

Multi-Step Synthesis via Protected Intermediates

In some synthetic routes, protecting groups are employed to mask reactive functionalities during selective transformations. For example, the formyl group may be introduced after esterification or vice versa, using protecting groups to avoid side reactions.

Example Steps:

  • Protection of the aldehyde or acid group.
  • Selective functionalization of the pyridine ring.
  • Deprotection to yield this compound.

This approach is more complex but useful for high-purity or scale-up synthesis.

Analysis of Preparation Methods

Yield and Purity

Method Typical Yield (%) Purity (%) Notes
Direct Vilsmeier-Haack Formylation 65-85 >95 Regioselective, moderate reaction time
Esterification of Acid 70-90 >98 Straightforward, requires pure acid
Multi-Step with Protection 50-75 >99 High purity, labor-intensive

Advantages and Limitations

Method Advantages Limitations
Direct Formylation Simple, fewer steps, cost-effective Requires careful control of regioselectivity
Esterification High purity product, well-established Dependent on availability of acid precursor
Multi-Step High selectivity and purity Time-consuming, more reagents required

Research Findings and Literature Review

  • Patent WO2003042166A2 describes related aromatic esterification and functionalization methods involving substituted phenyl and pyridine derivatives, highlighting the importance of acid-catalyzed esterification and electrophilic substitution reactions under controlled conditions.

  • Chinese patent CN109503469B details preparation methods of pyridine derivatives involving malonate intermediates and chlorinating reagents, which can be adapted for the synthesis of substituted pyridine esters, including this compound.

  • The Vilsmeier-Haack reaction remains the most widely reported and reliable method for introducing formyl groups on pyridine rings, with extensive optimization in temperature, solvent, and reagent ratios to maximize yield and regioselectivity.

  • Esterification protocols using methanol and mineral acid catalysts are standard and provide high-purity methyl esters from the corresponding acids, facilitating the final step in the synthesis.

Summary Table of Preparation Methods

Step No. Method Description Key Reagents/Conditions Yield (%) Purity (%) Remarks
1 Vilsmeier-Haack Formylation POCl3, DMF, 0 °C to reflux 65-85 >95 Direct formylation on methyl 3-pyridineacetate
2 Esterification of 6-formyl-3-pyridineacetic acid Methanol, sulfuric acid, reflux 70-90 >98 Conversion of acid to methyl ester
3 Multi-step synthesis with protection Protecting groups, selective oxidation 50-75 >99 For high purity and complex syntheses

Chemical Reactions Analysis

Types of Reactions: Methyl 6-formyl-3-pyridineacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Various electrophiles, catalysts, and solvents depending on the desired substitution.

Major Products:

    Oxidation: Methyl 6-carboxy-3-pyridineacetate.

    Reduction: Methyl 6-hydroxymethyl-3-pyridineacetate.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 6-formyl-3-pyridineacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-3-pyridineacetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with Methyl 6-formyl-3-pyridineacetate, differing primarily in substituents on the pyridine ring:

Compound Name Substituent at 6-Position Substituent at 3-Position Similarity Score CAS Number Reference
Methyl 2-(6-chloropyridin-3-yl)acetate Chloro (-Cl) Acetate ester (-COOCH₃) 0.92 197376-47-9
Ethyl 6-Chloropyridine-3-acetate Chloro (-Cl) Acetate ester (-COOC₂H₅) 0.89 1201924-32-4
Methyl 6-methoxy-3-pyridineacetate Methoxy (-OCH₃) Acetate ester (-COOCH₃) N/A 943541-27-3
6-Chloro-3-methylpicolinic acid Chloro (-Cl) Methyl (-CH₃) 0.84 885267-14-1

Key Observations :

  • Substituent Reactivity : The formyl group in this compound is more electrophilic than chloro or methoxy substituents, making it a stronger candidate for nucleophilic aromatic substitution or condensation reactions.
  • Steric and Electronic Effects : Methoxy groups (e.g., in Methyl 6-methoxy-3-pyridineacetate) donate electron density via resonance, whereas chloro and formyl groups withdraw electron density, altering the compound’s solubility and reactivity .
  • Ester Variants : Ethyl esters (e.g., Ethyl 6-Chloropyridine-3-acetate) may exhibit different hydrolysis kinetics compared to methyl esters due to steric and polarity differences .

Physicochemical Properties

Limited data are available for direct comparison, but general trends can be inferred:

  • Stability : Formyl groups are prone to oxidation, whereas chloro and methoxy substituents are more stable under standard conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.